Cholest-4-en-3-one

Description

Cholest-4-en-3-one has been reported in Salvia officinalis, Streptomyces, and other organisms with data available.

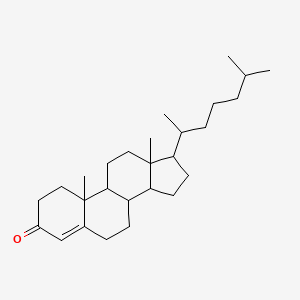

Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOXRYYXRWJDKP-GYKMGIIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872379 | |

| Record name | Cholest-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cholestenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000921 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

601-57-0 | |

| Record name | Cholest-4-en-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=601-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-4-en-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-4-en-3-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-4-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T94NHD99C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cholestenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000921 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

79 - 82 °C | |

| Record name | Cholestenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000921 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cholest-4-en-3-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholest-4-en-3-one, a significant metabolite of cholesterol, has garnered considerable attention in the scientific community for its diverse biological activities and its role as a key intermediate in various metabolic pathways. This technical guide provides an in-depth overview of the fundamental properties of Cholest-4-en-3-one, including its physicochemical characteristics, spectroscopic data, and biological functions. Detailed experimental protocols for its synthesis, quantification, and in vitro analysis are presented to facilitate further research and development. Furthermore, this document elucidates the signaling pathways modulated by Cholest-4-en-3-one, offering a molecular-level understanding of its mechanism of action.

Core Properties of Cholest-4-en-3-one

Cholest-4-en-3-one is a cholestanoid steroid and a 3-oxo-Delta(4) steroid. It is a derivative of cholesterol where the hydroxyl group at position 3 has been oxidized to a ketone, and the double bond has shifted from the C5-C6 to the C4-C5 position.[1][2] This structural change is crucial for its biological activity.

Physicochemical Properties

The fundamental physical and chemical properties of Cholest-4-en-3-one are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₄₄O | [1][2] |

| Molecular Weight | 384.6 g/mol | [1] |

| CAS Number | 601-57-0 | [2] |

| Appearance | Solid | [1][2] |

| Melting Point | 79 - 82 °C | [1][3] |

| Boiling Point | No information available | [3] |

| Solubility | Slightly soluble in water. Soluble in organic solvents such as ethanol (B145695) and dimethylformamide. | [4][5] |

| Stability | Stable. Incompatible with strong oxidizing agents. | [6] |

Spectroscopic Data

The structural characterization of Cholest-4-en-3-one is well-documented through various spectroscopic techniques.

| Spectroscopic Data | Key Features | Reference(s) |

| ¹H NMR | Spectra available in various databases. | [1] |

| ¹³C NMR | Spectral data available and consistent with the proposed structure. | [7][8] |

| Mass Spectrometry (MS) | Molecular mass confirmed as 384.4 (ESI-MS). | [9] |

| Infrared (IR) Spectroscopy | Vmax of 1672.3 cm⁻¹ suggests the presence of a conjugated double bond and a C=O group. | [9] |

| UV/Vis Spectroscopy | λmax: 241-242 nm. | [5][9] |

Biological Activities and Signaling Pathways

Cholest-4-en-3-one is not merely an intermediate in cholesterol metabolism but an active biomolecule with significant effects on various cellular processes. It is a known human and plant metabolite.[1] Studies have demonstrated its potent effects against obesity, liver disease, and keratinization.[10] Furthermore, it serves as a precursor in the synthesis of important drug intermediates like androsta-1,4-diene-3,17-dione (B159171) and androst-4-ene-3,17-dione.[10]

Anticancer Activity

Recent research has highlighted the antitumor properties of Cholest-4-en-3-one, particularly in breast cancer. It has been shown to decrease the viability of breast cancer cell lines, such as MCF-7 and MDA-MB-231, in a dose- and time-dependent manner.[11][12] The primary mechanisms behind its anticancer effects involve the modulation of lipid metabolism and disruption of membrane raft integrity.[11][12]

Cholest-4-en-3-one's effects on lipid metabolism are, at least in part, mediated through the Liver X Receptor (LXR) signaling pathway.[11] LXRs are nuclear receptors that play a pivotal role in cholesterol homeostasis. Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) on target genes, regulating their expression. Cholest-4-en-3-one treatment has been shown to increase the expression of cholesterol efflux transporters ABCG1 and ABCA1, which are downstream targets of LXR.[3][11]

Figure 1: Cholest-4-en-3-one activates the LXR signaling pathway.

Cholest-4-en-3-one has been found to inhibit key enzymes involved in lipogenesis, including fatty acid synthase (FASN) and stearoyl-CoA desaturase 1 (SCD1).[11] This reduction in lipid synthesis, coupled with increased cholesterol efflux, leads to a disruption of membrane raft integrity.[3][11] Membrane rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that play a crucial role in cell signaling, and their disruption can inhibit cancer cell proliferation and migration.[12]

Figure 2: Inhibition of lipogenesis and membrane raft integrity.

Anoxic Cholesterol Metabolism

In denitrifying bacteria such as Sterolibacterium denitrificans, Cholest-4-en-3-one is a key intermediate in the anoxic metabolism of cholesterol.[13][14] Cholesterol is first oxidized to Cholest-4-en-3-one, which is then further oxidized to cholesta-1,4-dien-3-one (B1207908) by the enzyme cholest-4-en-3-one-Δ1-dehydrogenase.[13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments involving Cholest-4-en-3-one.

Enzymatic Synthesis of Cholest-4-en-3-one from Cholesterol

This protocol describes the synthesis of Cholest-4-en-3-one from cholesterol using cholesterol oxidase, a method that offers high specificity and yield.[15][16][17]

Materials:

-

Cholesterol

-

Cholesterol oxidase (from Rhodococcus sp. or other suitable microbial source)

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.0-7.5)

-

Organic solvent (e.g., petroleum ether, isopropanol)

-

Triton X-100 (optional, as a surfactant)

-

Ethyl acetate (B1210297) (for extraction)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane

Procedure:

-

Reaction Setup: In a reaction vessel, combine the potassium phosphate buffer and the organic solvent to create an aqueous/organic biphasic system.[16] A typical ratio is 10:3 (v/v) aqueous to organic phase.

-

Substrate Addition: Dissolve cholesterol in the organic phase. The initial cholesterol concentration can range from 1 to 20 g/L.[15][16]

-

Enzyme Addition: Add cholesterol oxidase to the aqueous phase. The enzyme concentration can be optimized, with a starting point of 0.1 - 1.0 U per mg of substrate.[15]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with vigorous agitation (e.g., 250 rpm) for 2-24 hours.[15][16] Oxygen can be supplied to improve the conversion rate.[16]

-

Extraction: After the reaction is complete, separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate to recover any remaining product.

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.[15][16]

-

Recrystallization: Recrystallize the purified product from a suitable solvent (e.g., anhydrous alcohol) to obtain high-purity Cholest-4-en-3-one.[16]

Figure 3: Workflow for the enzymatic synthesis of Cholest-4-en-3-one.

Quantification of Cholest-4-en-3-one in Biological Samples by HPLC-MS/MS

This protocol outlines a sensitive and specific method for quantifying Cholest-4-en-3-one in biological matrices like plasma or serum.[16]

Materials:

-

Biological sample (e.g., plasma, serum)

-

Internal standard (e.g., deuterated Cholest-4-en-3-one)

-

Acetonitrile (ACN), ice-cold

-

Methyl tert-butyl ether (MTBE)

-

Formic acid (LC-MS grade)

-

HPLC system with a C18 reversed-phase column

-

Tandem mass spectrometer (triple quadrupole) with an APCI or ESI source

Procedure:

-

Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

-

To 100 µL of plasma/serum, add a known amount of the internal standard.

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex and centrifuge.

-

Perform liquid-liquid extraction on the supernatant using MTBE.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

-

HPLC Separation:

-

Inject the prepared sample onto the C18 column.

-

Use a gradient elution with mobile phases typically consisting of methanol/water or acetonitrile/water with additives like formic acid.

-

-

MS/MS Detection:

-

Utilize the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Monitor specific precursor-to-product ion transitions for both Cholest-4-en-3-one and the internal standard for accurate quantification.

-

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxic effects of Cholest-4-en-3-one on cancer cell lines.[2][11]

Materials:

-

Cancer cell line (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium

-

Cholest-4-en-3-one stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Cholest-4-en-3-one (e.g., 0.1 to 100 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a no-treatment control.

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

Cholest-4-en-3-one is a multifaceted molecule with significant biological relevance. Its role as a key metabolic intermediate and its potent biological activities, particularly its anticancer effects, make it a compound of great interest for further research and therapeutic development. The detailed protocols and pathway analyses provided in this guide are intended to serve as a valuable resource for scientists and researchers in the fields of biochemistry, pharmacology, and drug discovery, enabling them to explore the full potential of this intriguing cholesterol metabolite.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 6. researchgate.net [researchgate.net]

- 7. The cholesterol metabolite cholest-4-en-3-one and its 3-oxo derivatives suppress body weight gain, body fat accumulation and serum lipid concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. toolify.ai [toolify.ai]

- 10. 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. ijarbs.com [ijarbs.com]

- 15. benchchem.com [benchchem.com]

- 16. Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System - PubMed [pubmed.ncbi.nlm.nih.gov]

Cholest-4-en-3-one: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholest-4-en-3-one is a pivotal bioactive steroid, emerging as a significant molecule in various physiological and pathological processes. As a primary metabolite of cholesterol, its natural occurrence spans from the human gut microbiome to marine ecosystems. This technical guide provides an in-depth exploration of the natural sources, historical discovery, and analytical methodologies for Cholest-4-en-3-one. Furthermore, it delineates its interaction with key signaling pathways, offering a valuable resource for researchers in drug discovery and development.

Discovery and Natural Occurrence

The discovery of Cholest-4-en-3-one is intrinsically linked to the extensive research on cholesterol and its derivatives. While a singular "discovery" paper for Cholest-4-en-3-one is not readily identifiable, its characterization emerged from the broader study of sterol chemistry, a field significantly advanced by the Nobel Prize-winning work of Adolf Windaus in the early 20th century on the constitution of sterols and their connection with vitamins[1][2][3][4][5]. Early synthetic methods, such as the Oppenauer oxidation of cholesterol, were instrumental in its initial chemical characterization[6].

Cholest-4-en-3-one is not a rare anomaly but a naturally occurring metabolite found across diverse biological systems.

-

Human Gut Microbiome: It is a significant intermediate in the microbial transformation of cholesterol to coprostanol in the human gut[5]. This metabolic process is carried out by various gut bacteria.

-

Animal Tissues and Fluids: Cholest-4-en-3-one has been identified in bile, human gallstones, and feces[7]. It is also a metabolic intermediate in the liver[8].

-

Marine Organisms: The marine environment is a rich source of this steroid. It has been isolated from marine sponges, such as Geodia cydonium and Iotrochota birotulata[9], and has been identified in red algae, including Laurencia papillosa[7].

Quantitative Analysis of Cholest-4-en-3-one in Natural Sources

The concentration of Cholest-4-en-3-one varies significantly depending on the source. While comprehensive comparative data is scarce, the following table summarizes available quantitative and qualitative findings.

| Natural Source | Organism/Matrix | Concentration/Yield | Analytical Method | Reference |

| Gut Microbiota | Human Feces | Variable, dependent on gut microbiome composition. Quantitative data not consistently reported in broad population studies, but methods for quantification exist. | GC-MS | [10][11][12] |

| Gut Microbiota | Mouse Feces | Detectable and quantifiable. Dietary supplementation with 0.25% Cholest-4-en-3-one leads to measurable levels in plasma and liver. | GC-MS | [5][7] |

| Marine Sponges | Iotrochota birotulata | Isolated as a constituent, but specific yield from the initial biomass is not detailed in the cited study. | Chromatography, NMR, MS | |

| Marine Sponges | Cinachyrella australiensis | A derivative, (3E)-cholest-4-en-3,6-dione-3-oxime, was isolated. The concentration of the parent compound was not specified. | Chromatography, NMR, MS | [13] |

| Red Algae | Laurencia papillosa | Identified as a constituent, but quantitative yield from the algal biomass is not provided in the available literature. | Not specified in detail in the context of quantification. | [7] |

| Microbial Bioconversion | Rhodococcus sp. | Up to 4 g/L/h with a 92% recovery and 99.78% purity achieved under optimized enzymatic conversion conditions. | HPLC | [1][3][6] |

Experimental Protocols

The isolation and analysis of Cholest-4-en-3-one necessitate specific protocols tailored to the matrix from which it is being extracted.

Isolation from Human Feces and Quantification by GC-MS

This protocol provides a general workflow for the extraction and analysis of sterols, including Cholest-4-en-3-one, from fecal matter.

1. Sample Preparation and Extraction:

-

Lyophilize (freeze-dry) fecal samples to remove water.

-

Weigh approximately 0.5 g of the dried sample.

-

Perform a pressurized liquid extraction (PLE) or a solvent extraction with a mixture of dichloromethane (B109758) and methanol[11].

-

Alternatively, for a broader metabolite profile, a methanol-chloroform-water extraction can be employed[14].

2. Clean-up:

-

The crude extract is subjected to solid-phase extraction (SPE) using a silica (B1680970) gel cartridge to separate neutral sterols from more polar and non-polar compounds[11].

-

Elute the sterol fraction with an appropriate solvent, such as dichloromethane[11].

3. Derivatization:

-

Evaporate the solvent from the purified sterol fraction.

-

Derivatize the sample to improve volatility and thermal stability for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), followed by heating at 70°C for 1 hour[11].

4. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: HP-5ms (5% phenylmethylpolysiloxane) capillary column (e.g., 30 m x 250 µm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Initial temperature of 70°C for 2 minutes, then ramp to 230°C at a rate of 20°C/min[14].

-

Injector Temperature: 280°C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 550.

-

Identification: Compare the retention time and mass spectrum of the analyte with that of a pure Cholest-4-en-3-one standard.

-

Isolation from Marine Sponges and Analysis by HPLC

This protocol outlines a general procedure for the extraction and purification of steroids from marine sponge tissues.

1. Extraction:

-

Freeze-dry the sponge material and grind it into a fine powder.

-

Macerate the powdered sponge with a solvent mixture such as ethanol (B145695) and dichloromethane (1:1, v/v) at room temperature for 24 hours. Repeat the extraction three times[15].

-

Combine the extracts and concentrate under reduced pressure to obtain the crude extract.

2. Chromatographic Separation:

-

Column Chromatography:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute with a gradient of increasing polarity, for example, starting with n-hexane and gradually adding ethyl acetate.

-

Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing compounds with the expected polarity of a steroidal ketone.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing Cholest-4-en-3-one using a preparative reversed-phase HPLC system.

-

Column: C18 column.

-

Mobile Phase: An isocratic or gradient system of methanol/water or acetonitrile/water.

-

Detection: UV detector at a wavelength suitable for α,β-unsaturated ketones (e.g., around 242 nm).

-

Collect the peak corresponding to Cholest-4-en-3-one.

-

3. Structure Elucidation:

-

Confirm the identity of the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and compare the data with published values for Cholest-4-en-3-one.

Isolation from Red Algae

The protocol for isolating steroids from red algae shares similarities with that for marine sponges.

1. Extraction:

-

Dry and powder the algal material.

-

Extract with a chloroform:methanol (e.g., 2:1 v/v) mixture.

-

Partition the crude extract between a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., aqueous methanol) to separate lipids.

2. Saponification and Sterol Fractionation:

-

Saponify the lipid extract with an alcoholic potassium hydroxide (B78521) solution to hydrolyze any sterol esters.

-

Extract the non-saponifiable fraction, which contains the free sterols, with a non-polar solvent like diethyl ether or n-hexane.

3. Chromatographic Purification:

-

Use column chromatography on silica gel with a solvent gradient (e.g., hexane (B92381) with increasing amounts of ethyl acetate) to separate the different sterols.

-

Further purification can be achieved using HPLC as described for marine sponges.

4. Analysis:

-

Identify Cholest-4-en-3-one using GC-MS or LC-MS and by comparing its spectroscopic data with a standard.

Signaling Pathways and Biological Activities

Cholest-4-en-3-one has been shown to modulate several key signaling pathways, contributing to its observed biological effects, including anticancer and metabolic regulatory activities.

Liver X Receptor (LXR) Signaling Pathway

Cholest-4-en-3-one acts as a modulator of the Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a crucial role in cholesterol homeostasis[16][17][18].

-

Mechanism of Action: Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes[19]. Cholest-4-en-3-one has been shown to increase the expression of LXR and its target genes[7]. While direct binding to LXRα has been suggested, the precise nature of this interaction (direct agonist or indirect modulator) is an area of ongoing research[7][20].

-

Downstream Effects: LXR activation by Cholest-4-en-3-one leads to the upregulation of genes involved in cholesterol efflux, such as ATP-binding cassette transporters ABCA1 and ABCG1[7]. This promotes the removal of excess cholesterol from cells, a mechanism that contributes to its anti-atherosclerotic potential and its anti-proliferative effects in cancer cells.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Cholest-4-en-3-one can indirectly inhibit EGFR signaling by disrupting the integrity of lipid rafts in the plasma membrane[7][21].

-

Mechanism of Action: EGFR is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation, survival, and migration[21][22][23][24][25]. The proper function and dimerization of EGFR are dependent on its localization within cholesterol-rich lipid rafts[7][21]. Cholest-4-en-3-one, by reducing cholesterol synthesis and promoting its efflux, alters the composition of these lipid rafts. This disruption can displace EGFR from the rafts, thereby inhibiting its dimerization and subsequent activation.

-

Downstream Effects: The inhibition of EGFR dimerization and activation leads to the downregulation of pro-survival and proliferative signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways. This contributes to the anti-cancer properties of Cholest-4-en-3-one, particularly in breast cancer cell lines[7][21][22].

Conclusion

Cholest-4-en-3-one is a multifaceted steroidal molecule with significant biological activities. Its natural occurrence as a cholesterol metabolite positions it as an important endogenous signaling molecule. The ability to isolate and quantify Cholest-4-en-3-one from various natural sources is crucial for understanding its physiological roles and therapeutic potential. Its modulatory effects on the LXR and EGFR signaling pathways underscore its promise as a lead compound in the development of novel therapeutics for metabolic disorders and cancer. Further research is warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential.

References

- 1. Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. 7α-Hydroxy-4-cholesten-3-one - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dietary Cholest-4-en-3-one, a Cholesterol Metabolite of Gut Microbiota, Alleviates Hyperlipidemia, Hepatic Cholesterol Accumulation, and Hyperinsulinemia in Obese, Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Gas Chromatography Mass Spectrometry (GC-MS) Quantification of Metabolites in Stool Using 13C Labelled Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Gas Chromatography Mass Spectrometry (GC-MS) Quantification of Metabolites in Stool Using 13C Labelled Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The cholesterol metabolite cholest-4-en-3-one and its 3-oxo derivatives suppress body weight gain, body fat accumulation and serum lipid concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. electronicsandbooks.com [electronicsandbooks.com]

- 16. Cholest-4-en-3-one | C27H44O | CID 91477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Liver LXRα expression is crucial for whole body cholesterol homeostasis and reverse cholesterol transport in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. LXRα is uniquely required for maximal reverse cholesterol transport and atheroprotection in ApoE-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Crystal structure of the heterodimeric complex of LXRα and RXRβ ligand-binding domains in a fully agonistic conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. LXRα Regulates ChREBPα Transactivity in a Target Gene-Specific Manner through an Agonist-Modulated LBD-LID Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Allosteric activation of preformed EGF receptor dimers by a single ligand binding event [frontiersin.org]

- 22. Forced Dimerization Increases the Activity of ΔEGFR/EGFRvIII and Enhances Its Oncogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Distinct interactions stabilize EGFR dimers and higher-order oligomers in cell membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Enhanced dimerization drives ligand-independent activity of mutant epidermal growth factor receptor in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Cholest-4-en-3-one: A Comprehensive Technical Guide on its Role as a Human Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholest-4-en-3-one, a cholesterol metabolite primarily generated by gut microbiota, is emerging as a significant modulator of human physiology and a potential therapeutic agent. This technical guide provides an in-depth analysis of its biochemical pathways, physiological and pathological roles, and established experimental protocols for its investigation. Through a comprehensive review of current literature, this document outlines the quantitative effects of Cholest-4-en-3-one on various biological parameters, details its mechanism of action through key signaling pathways, including the Liver X Receptor (LXR) and Epidermal Growth Factor Receptor (EGFR), and offers detailed methodologies for its synthesis, extraction, quantification, and functional evaluation. This guide is intended to serve as a critical resource for researchers and professionals in the fields of lipidomics, metabolic diseases, oncology, and drug development.

Introduction

Cholest-4-en-3-one is an oxidized derivative of cholesterol, distinguished by a ketone group at the C-3 position and a double bond between C-4 and C-5.[1][2] While it can be synthesized chemically, its primary endogenous source in humans is the metabolic activity of gut microbiota on dietary cholesterol.[3][4] This metabolite has garnered significant scientific interest due to its diverse biological activities, including the regulation of lipid metabolism, potential anti-obesity effects, and roles in cellular signaling pathways.[1][5] Its ability to act as a precursor for the synthesis of steroid drugs further underscores its importance in the pharmaceutical industry.[5][6] This guide aims to provide a comprehensive technical overview of Cholest-4-en-3-one as a human metabolite, focusing on its biochemical functions, experimental investigation, and therapeutic potential.

Biochemical Pathways

Biosynthesis

The primary route of Cholest-4-en-3-one formation in humans is through the enzymatic conversion of cholesterol by gut microbiota.[3] This biotransformation is also utilized in industrial synthesis using enzymes like cholesterol oxidase from various microbial sources, such as Rhodococcus sp.[5] The enzymatic reaction involves the oxidation of the 3β-hydroxyl group of cholesterol to a ketone and the isomerization of the double bond from the Δ5 to the Δ4 position.[7]

Degradation

In certain microorganisms, such as Mycobacterium smegmatis, Cholest-4-en-3-one is a key intermediate in the cholesterol degradation pathway.[4] It can undergo further dehydrogenation to form cholest-1,4-dien-3-one.[4] In humans, Cholest-4-en-3-one is a precursor in the alternative "acidic" pathway of bile acid synthesis.[7] It is also a precursor for the synthesis of other significant drug intermediates, such as androsta-1,4-diene-3,17-dione (B159171) and androst-4-ene-3,17-dione, which are foundational molecules for anabolic drugs and contraceptive hormones.[5][8]

Data Presentation: Quantitative Effects of Cholest-4-en-3-one

The following tables summarize quantitative data from a key study investigating the effects of dietary Cholest-4-en-3-one in a mouse model of obesity and diabetes (db/db mice).[3] Note: Currently, there is a lack of comprehensive quantitative data on the physiological concentrations of Cholest-4-en-3-one in human tissues and fluids.

Table 1: Effects of Dietary Cholest-4-en-3-one on Body and Liver Weight in db/db Mice [3]

| Parameter | Control Group (db/db mice) | 0.25% Cholest-4-en-3-one Group (db/db mice) |

| Body Weight Gain (g) | 22.5 ± 1.1 | 18.9 ± 0.8 |

| Liver Weight (g) | 2.5 ± 0.1 | 2.1 ± 0.1 |

Table 2: Effects of Dietary Cholest-4-en-3-one on Plasma Lipids in db/db Mice [3]

| Parameter | Control Group (db/db mice) | 0.25% Cholest-4-en-3-one Group (db/db mice) |

| Plasma Triglycerides (mg/dL) | 200.5 ± 15.3 | 140.2 ± 10.1 |

| Plasma Total Cholesterol (mg/dL) | 250.1 ± 12.5 | 200.3 ± 9.8 |

Signaling Pathways and Mechanism of Action

Cholest-4-en-3-one exerts its biological effects through the modulation of key cellular signaling pathways, primarily the Liver X Receptor (LXR) and the Epidermal Growth Factor Receptor (EGFR) pathways.

Liver X Receptor (LXR) Signaling

Cholest-4-en-3-one has been identified as an agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a crucial role in cholesterol homeostasis and lipid metabolism.[3] Activation of LXR by Cholest-4-en-3-one leads to the increased expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters ABCA1 and ABCG1.[3] This promotes the efflux of cholesterol from cells, thereby reducing cellular cholesterol levels.

Epidermal Growth Factor Receptor (EGFR) Signaling

Cholest-4-en-3-one can also modulate EGFR signaling by disrupting membrane rafts.[3] Membrane rafts are cholesterol-rich microdomains in the plasma membrane that serve as platforms for signaling molecules like EGFR. By altering the lipid composition of these rafts, Cholest-4-en-3-one can reduce the localization and activity of EGFR, thereby inhibiting downstream signaling pathways involved in cell proliferation and migration.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Cholest-4-en-3-one.

Enzymatic Synthesis of Cholest-4-en-3-one

This protocol describes the synthesis of Cholest-4-en-3-one from cholesterol using cholesterol oxidase.[3]

-

Materials:

-

Cholesterol

-

Cholesterol oxidase (from Rhodococcus sp. or other microbial sources)

-

Potassium phosphate (B84403) buffer (pH 7.5)

-

Triton X-100

-

Organic solvent (e.g., ethyl acetate) for extraction

-

-

Protocol:

-

Prepare a substrate solution by dissolving cholesterol in isopropanol containing Triton X-100.

-

Prepare a reaction mixture containing potassium phosphate buffer and the cholesterol substrate solution.

-

Initiate the reaction by adding cholesterol oxidase to the mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, stop the reaction and extract Cholest-4-en-3-one using an organic solvent like ethyl acetate.

-

Purify the product using column chromatography and recrystallization.

-

Lipid Extraction from Biological Samples (Bligh and Dyer Method)

This protocol is a standard method for extracting lipids, including Cholest-4-en-3-one, from biological samples such as plasma or tissue homogenates.[3]

-

Materials:

-

Biological sample (e.g., 100 µL of plasma)

-

Methanol

-

Deionized water

-

Centrifuge

-

Glass tubes

-

-

Protocol:

-

To a glass tube containing the biological sample, add a 2:1 (v/v) mixture of chloroform and methanol.

-

Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.

-

Add deionized water to create a biphasic system (final ratio of chloroform:methanol:water should be approximately 2:2:1.8).

-

Vortex again and centrifuge to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the lipid extract in an appropriate solvent for analysis.

-

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of Cholest-4-en-3-one in biological extracts.[3]

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS)

-

-

Protocol:

-

Prepare a calibration curve using known concentrations of a Cholest-4-en-3-one standard.

-

Add a known amount of an internal standard (e.g., a deuterated version of Cholest-4-en-3-one) to the extracted samples.

-

Inject the sample onto the HPLC column for chromatographic separation.

-

Introduce the eluent from the HPLC into the mass spectrometer.

-

Perform mass spectrometric analysis in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both Cholest-4-en-3-one and the internal standard.

-

Quantify the amount of Cholest-4-en-3-one in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of Cholest-4-en-3-one on the viability of cultured cells.

-

Materials:

-

Cultured cells (e.g., cancer cell lines)

-

96-well plates

-

Cholest-4-en-3-one stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Cholest-4-en-3-one for the desired time period (e.g., 24, 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Remove the media and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Conclusion and Future Directions

Cholest-4-en-3-one is a multifaceted human metabolite with significant implications for health and disease. Its role as a key intermediate in cholesterol metabolism and its ability to modulate critical signaling pathways like LXR and EGFR highlight its potential as a therapeutic target and a biomarker. The experimental protocols detailed in this guide provide a robust framework for further investigation into its physiological functions and mechanisms of action.

Future research should focus on several key areas. Firstly, there is a pressing need for quantitative studies to determine the physiological and pathological concentrations of Cholest-4-en-3-one in various human tissues and fluids. This will be crucial for establishing its role as a clinical biomarker. Secondly, further elucidation of the downstream targets and signaling cascades regulated by Cholest-4-en-3-one will provide deeper insights into its mechanism of action. Finally, preclinical and clinical studies are warranted to fully explore the therapeutic potential of Cholest-4-en-3-one and its derivatives in metabolic disorders, cancer, and neurodegenerative diseases. The continued exploration of this fascinating metabolite holds great promise for advancing our understanding of human metabolism and developing novel therapeutic strategies.

References

- 1. Cholesterol synthesis disruption combined with a molecule-targeted drug is a promising metabolic therapy for EGFR mutant non-small cell lung cancer - Luo - Translational Lung Cancer Research [tlcr.amegroups.org]

- 2. benchchem.com [benchchem.com]

- 3. 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Cholest-4-en-3-one: A Linchpin in Plant Steroidal Hormone Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cholest-4-en-3-one is a pivotal, yet often overlooked, intermediate in the intricate web of plant sterol metabolism. While not a terminal signaling molecule itself, its position as a direct precursor to C27-brassinosteroids underscores its critical function in plant growth, development, and stress responses. This technical guide provides a comprehensive overview of the biosynthesis, metabolic fate, and analytical methodologies related to Cholest-4-en-3-one in plants. It is designed to serve as a foundational resource for researchers investigating plant steroid metabolism and professionals in drug development exploring novel pathways for modulating plant growth and resilience.

Introduction: The Significance of Cholest-4-en-3-one in Plant Metabolism

Steroids in plants, much like in animals, serve fundamental roles as structural components of membranes and as signaling molecules. Cholest-4-en-3-one, a cholestanoid derivative, emerges from the metabolism of cholesterol and is a key intermediate in the biosynthesis of a specific class of brassinosteroids, the C27-brassinosteroids.[1] Brassinosteroids are a class of polyhydroxylated steroidal phytohormones that regulate a wide array of physiological processes, including cell elongation, division, vascular differentiation, and responses to biotic and abiotic stress.[2] The metabolic pathway leading to active brassinosteroids is complex, involving numerous enzymatic steps. Cholest-4-en-3-one's position within this pathway makes it a crucial checkpoint for the production of these vital plant hormones.

Biosynthesis of Cholest-4-en-3-one

The biosynthesis of Cholest-4-en-3-one in plants is intrinsically linked to the broader sterol biosynthetic pathway, originating from cholesterol. While plants produce a diverse array of phytosterols, cholesterol is the specific precursor for C27-brassinosteroids.[1] The formation of Cholest-4-en-3-one from cholesterol is a critical step that channels the metabolic flux towards the synthesis of these hormones.

The primary enzyme responsible for the conversion of cholesterol to downstream intermediates is a cholesterol oxidase or a similar dehydrogenase/isomerase. This enzymatic reaction transforms the 3β-hydroxyl group of cholesterol into a 3-oxo group and shifts the double bond from the C5-C6 position to the C4-C5 position, yielding Cholest-4-en-3-one.

Metabolic Fate: The Gateway to C27-Brassinosteroids

The primary and most well-documented function of Cholest-4-en-3-one in plant metabolism is its role as a precursor in the biosynthesis of C27-brassinosteroids. Following its formation, Cholest-4-en-3-one is further metabolized through a series of reduction and oxidation reactions to yield biologically active brassinosteroids.

A key enzymatic step immediately following the formation of Cholest-4-en-3-one is its reduction to cholestanol (B8816890) by the enzyme steroid 5α-reductase, encoded by the DET2 gene.[3] This conversion is a critical control point in the pathway. From cholestanol, a series of hydroxylation and oxidation steps, catalyzed by various cytochrome P450 monooxygenases (CYPs) such as DWF4 and CPD, lead to the production of downstream brassinosteroids like 28-norcastasterone.[4][5]

Putative Signaling Role

Currently, there is limited direct evidence to suggest that Cholest-4-en-3-one itself acts as a primary signaling molecule in plants by binding to specific receptors to initiate a signaling cascade. Its primary established role is that of a metabolic intermediate. The signaling functions associated with this pathway are attributed to the downstream brassinosteroid products, such as brassinolide (B613842) and castasterone.

These active brassinosteroids are perceived by a cell-surface receptor kinase, BRASSINOSTEROID INSENSITIVE 1 (BRI1), which then initiates a phosphorylation cascade that ultimately leads to changes in gene expression, thereby regulating plant growth and development.

Quantitative Data

The endogenous levels of Cholest-4-en-3-one in plant tissues are generally low, as it is a transient intermediate in a metabolic pathway. Precise quantitative data across different plant species and under various environmental conditions are not extensively documented in the literature. However, the analysis of brassinosteroid-deficient mutants, such as det2, has been instrumental in elucidating the pathway and the accumulation of precursors.[5] Future research employing sensitive mass spectrometry techniques is needed to populate a comprehensive dataset of Cholest-4-en-3-one concentrations in various plant models.

Table 1: Endogenous Levels of Cholest-4-en-3-one and Related Precursors in Plant Tissues (Template)

| Plant Species | Tissue/Organ | Condition | Cholest-4-en-3-one (ng/g FW) | Cholesterol (ng/g FW) | Cholestanol (ng/g FW) | Reference |

| Arabidopsis thaliana | Seedlings | Wild Type | Data Needed | Data Needed | Data Needed | |

| Arabidopsis thaliana | Seedlings | det2 mutant | Data Needed | Data Needed | Data Needed | |

| Solanum lycopersicum | Leaves | Control | Data Needed | Data Needed | Data Needed | |

| Solanum lycopersicum | Leaves | Drought Stress | Data Needed | Data Needed | Data Needed | |

| Zea mays | Roots | Nutrient Deficient | Data Needed | Data Needed | Data Needed |

This table serves as a template for future quantitative studies. Currently, comprehensive and comparative data for Cholest-4-en-3-one are scarce.

Experimental Protocols

The accurate quantification of Cholest-4-en-3-one in plant tissues requires robust and sensitive analytical methods due to its low abundance and the complexity of the plant matrix. The following protocols provide a general framework for the extraction, purification, and analysis of Cholest-4-en-3-one.

Extraction and Purification

This protocol outlines a general procedure for the extraction and purification of Cholest-4-en-3-one from plant tissues, adapted from methods used for sterols and brassinosteroids.[6]

-

Homogenization: Freeze plant tissue (1-5 g fresh weight) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction: Extract the powdered tissue with 80% aqueous methanol (B129727) (or chloroform:methanol, 2:1, v/v) at a ratio of 10 mL per gram of tissue. Shake or stir the mixture for 1-2 hours at 4°C.

-

Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet the solid debris.

-

Supernatant Collection: Carefully collect the supernatant.

-

Partitioning (if using chloroform:methanol): If a chloroform:methanol extraction was used, add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases. Collect the lower organic phase.

-

Drying: Evaporate the solvent from the supernatant/organic phase to dryness under a stream of nitrogen gas or using a rotary evaporator at a temperature below 40°C.

-

Solid-Phase Extraction (SPE) Purification:

-

Reconstitute the dried extract in a small volume of a non-polar solvent (e.g., hexane).

-

Condition a C18 SPE cartridge with methanol followed by water, and then equilibrate with the initial mobile phase of the subsequent chromatographic analysis.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with a series of increasingly polar solvents to remove interfering compounds.

-

Elute the fraction containing Cholest-4-en-3-one with an appropriate solvent (e.g., methanol or acetonitrile).

-

Dry the eluted fraction under nitrogen.

-

Quantification by GC-MS or LC-MS/MS

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for the sensitive and specific quantification of Cholest-4-en-3-one.

6.2.1. GC-MS Analysis

-

Derivatization: To improve volatility and chromatographic performance, the purified extract should be derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.

-

GC Separation:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An appropriate temperature gradient to separate Cholest-4-en-3-one from other sterols. For example, start at 150°C, hold for 2 minutes, then ramp to 300°C at 10°C/min and hold for 10 minutes.

-

-

MS Detection:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Analysis Mode: Selected Ion Monitoring (SIM) for targeted quantification, using characteristic ions of the derivatized Cholest-4-en-3-one.

-

6.2.2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

-

MS/MS Detection:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Cholest-4-en-3-one should be determined using a pure standard.

-

Conclusion and Future Perspectives

Cholest-4-en-3-one holds a critical position in plant metabolism as a committed precursor to the C27-brassinosteroids. While its direct signaling functions remain to be elucidated, its role in the biosynthesis of these essential phytohormones makes it a key target for understanding and potentially manipulating plant growth and development. The methodologies outlined in this guide provide a framework for the detailed investigation of Cholest-4-en-3-one dynamics in various plant species and under diverse conditions. Future research should focus on generating comprehensive quantitative data to better understand the regulation of its flux through the brassinosteroid pathway. Furthermore, exploring the possibility of a direct signaling role for Cholest-4-en-3-one could open new avenues in our understanding of plant steroid biology. Such knowledge will be invaluable for the development of novel strategies in agriculture and for the synthesis of bioactive compounds for pharmaceutical applications.

References

- 1. Frontiers | Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections [frontiersin.org]

- 2. Brassinosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances in brassinosteroid biosynthetic pathway: insight into novel brassinosteroid shortcut pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of a cholesterol-derived brassinosteroid, 28-norcastasterone, in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Cholest-4-en-3-one

For Researchers, Scientists, and Drug Development Professionals

Cholest-4-en-3-one, a significant derivative of cholesterol, plays a crucial role in various biological processes and serves as a key intermediate in the synthesis of steroid drugs.[1] This technical guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its involvement in biological signaling pathways.

Core Physical and Chemical Properties

Cholest-4-en-3-one is a solid at room temperature with a hydrophobic nature, rendering it soluble in organic solvents and only slightly soluble in water.[2][3] Its chemical structure features a four-ring carbon framework characteristic of steroids, with a ketone group at the 3-position and a double bond between the 4th and 5th carbon atoms.[2]

Table 1: General and Physical Properties of Cholest-4-en-3-one

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₄₄O | [4] |

| Molecular Weight | 384.6 g/mol | |

| CAS Number | 601-57-0 | [2] |

| Appearance | Solid | [5] |

| Melting Point | 79 - 82 °C | [5] |

| Boiling Point | No information available | [5] |

| Solubility | Slightly soluble in water. Soluble in organic solvents like ethanol (B145695) and dimethylformamide. | [3][6] |

| Optical Rotation | [α]23/D +91.0° (c = 2 in chloroform) |

Table 2: Spectroscopic Data for Cholest-4-en-3-one

| Spectroscopic Technique | Key Data Points | Source(s) |

| ¹H NMR (500 MHz, CDCl₃) | Shifts [ppm]: 5.718 (H61), 2.347 (H50, H59, H60), 1.837 (H30, H38, H50), 1.687 (H31, H39, H54), 1.601 (H32, H40, H55), 1.505 (H33, H41, H62), 1.329 (H34, H42, H63), 1.180 (H51, H52, H53), 1.099 (H35, H43, H64), 1.001 (H36, H48, H65), 0.910 (H56, H57, H58), 0.865 (H67, H68, H69, H70, H71, H72), 0.709 (H44, H45, H46) | [7] |

| ¹³C NMR | Key Shifts [ppm]: 200.115 (C23), 172.166 (C15), 124.280 (C22) | [1][7][8] |

| Mass Spectrometry (ESI-MS) | Molecular Mass: 384.4 | [1] |

| Infrared (IR) Spectroscopy | Vmax: 1672.3 cm⁻¹ (conjugated C=O) | [1] |

| UV-Vis Spectroscopy | λmax: 241-242 nm | [1][6] |

Experimental Protocols

The synthesis and purification of Cholest-4-en-3-one can be achieved through various methods, including chemical synthesis and microbial biotransformation.[1][9]

Protocol 1: Chemical Synthesis via Oppenauer Oxidation

The Oppenauer oxidation is a common method for synthesizing Cholest-4-en-3-one from cholesterol.[1][9] This process involves the selective oxidation of the secondary alcohol in cholesterol to a ketone.

Materials:

-

Cholesterol

-

Acetone

-

Aluminum isopropoxide

-

Toluene

-

Hydrochloric acid

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) (for elution)

Procedure:

-

Dissolve cholesterol in toluene.

-

Add a solution of aluminum isopropoxide in toluene.

-

Add a significant excess of acetone, which acts as the hydride acceptor.

-

Reflux the mixture for several hours.

-

Cool the reaction mixture and hydrolyze with dilute hydrochloric acid.

-

Separate the organic layer, wash with sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude Cholest-4-en-3-one by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Recrystallize the purified product from a suitable solvent like ethanol or acetone.[10]

Protocol 2: Purification by Column Chromatography and Recrystallization

This protocol outlines the purification of crude Cholest-4-en-3-one.[1][10]

Materials:

-

Crude Cholest-4-en-3-one

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Ethanol or Acetone

Procedure:

-

Column Chromatography: a. Prepare a slurry of silica gel in hexane and pack it into a chromatography column. b. Dissolve the crude product in a minimal amount of the eluting solvent and load it onto the column. c. Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity. d. Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product. e. Combine the pure fractions and evaporate the solvent.[10]

-

Recrystallization: a. Dissolve the product from column chromatography in a minimal amount of hot ethanol or acetone. b. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. c. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure, needle-shaped crystals of Cholest-4-en-3-one.[1][10]

Biological Activity and Signaling Pathways

Cholest-4-en-3-one exhibits a range of biological activities, including anti-tumor, anti-obesity, and antimicrobial effects.[11][12] It has been shown to decrease the viability of breast cancer cells and inhibit their migration.[11][13]

One of the key mechanisms underlying its biological effects is the modulation of lipid metabolism through the Liver X Receptor (LXR) signaling pathway.[13] LXR is a nuclear receptor that plays a central role in regulating cholesterol homeostasis. Activation of LXR by Cholest-4-en-3-one can lead to the increased expression of cholesterol efflux transporters like ABCA1 and ABCG1, promoting the removal of excess cholesterol from cells.[13]

The diagram above illustrates the simplified signaling pathway where Cholest-4-en-3-one activates the Liver X Receptor (LXR), leading to the formation of an LXR/RXR heterodimer. This complex then binds to the LXR Response Element on the DNA, promoting the transcription of genes like ABCA1 and ABCG1, which in turn facilitates cholesterol efflux from the cell.

Experimental Workflow: Synthesis and Purification

The overall process for obtaining pure Cholest-4-en-3-one involves a series of sequential steps, from the initial chemical reaction to the final purification stages.

This workflow diagram outlines the key stages in the laboratory preparation of pure Cholest-4-en-3-one, starting from the cholesterol precursor and progressing through synthesis, extraction, and purification steps.

References

- 1. Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 601-57-0: Cholest-4-en-3-one | CymitQuimica [cymitquimica.com]

- 3. 4-Cholesten-3-one, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 4. Cholest-4-en-3-one [webbook.nist.gov]

- 5. fishersci.com [fishersci.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. bmse000519 (+)-4-cholesten-3-one at BMRB [bmrb.io]

- 8. 4-Cholesten-3-one(601-57-0) 13C NMR [m.chemicalbook.com]

- 9. ijarbs.com [ijarbs.com]

- 10. benchchem.com [benchchem.com]

- 11. 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

Cholest-4-en-3-one: A Comprehensive Technical Guide for Researchers

An In-depth Examination of a Key Cholestanoid and 3-oxo-Δ(4) Steroid Intermediate

Cholest-4-en-3-one is a pivotal intermediate in steroid metabolism and a molecule of significant interest in biomedical research and drug development. As a cholestanoid and a 3-oxo-Δ(4) steroid, it occupies a central position in the biotransformation of cholesterol and serves as a precursor to various steroid hormones and bioactive molecules.[1][2][3] This technical guide provides a detailed overview of Cholest-4-en-3-one, encompassing its biochemical properties, relevant signaling pathways, and comprehensive experimental protocols for its synthesis, purification, and analysis.

Core Molecular Characteristics

Cholest-4-en-3-one is a derivative of cholesterol characterized by a ketone group at the C-3 position and a double bond between the C-4 and C-5 positions of the steroid nucleus.[1] This structure arises from the oxidation of the 3β-hydroxyl group of cholesterol and the isomerization of the Δ(5) double bond, a reaction catalyzed by the enzyme cholesterol oxidase.[2] It is a solid at room temperature and exhibits hydrophobic properties, rendering it soluble in organic solvents.[1]

The presence of the α,β-unsaturated ketone functional group is a key feature of 3-oxo-Δ(4) steroids, conferring specific reactivity and biological activity.[1][4] This moiety is crucial for the biological functions of many steroid hormones.

Table 1: Physicochemical and Spectroscopic Data for Cholest-4-en-3-one

| Property | Value | Reference |

| Molecular Formula | C27H44O | [1][3] |

| Molecular Weight | 384.64 g/mol | [5] |

| CAS Number | 601-57-0 | [1][3] |

| Melting Point | 79 - 82 °C | [3] |

| UV λmax | 241 nm | [6] |

| Mass Spectrometry (ESI-MS) | Molecular Mass: 384.4 | [6] |

| ¹H-NMR (CDCl₃) | See referenced spectra for detailed shifts. Key signals include a singlet for the C-4 proton. | [7][8] |

| ¹³C-NMR (CDCl₃) | See referenced spectra for detailed shifts. Key signals include carbonyl carbon at C-3 and olefinic carbons at C-4 and C-5. | [7][8] |

Biological Significance and Signaling Pathways

Cholest-4-en-3-one is not merely a metabolic intermediate; it exhibits a range of biological activities and is implicated in several signaling pathways. It is a known human and plant metabolite.[2][3]

Role in Steroidogenesis

As a 3-oxo-Δ(4) steroid, Cholest-4-en-3-one is a precursor in the biosynthesis of crucial steroid hormones, including androgens and estrogens.[2][9] It can be further metabolized by various enzymes to produce a cascade of downstream steroid products.

Anticancer and Metabolic Effects

Recent studies have highlighted the potential of Cholest-4-en-3-one as a therapeutic agent. It has demonstrated promising antitumor activity, particularly in breast cancer cell lines, where it decreases cell viability.[10][11] This effect is partly attributed to its ability to modulate lipid metabolism through the Liver X Receptor (LXR) signaling pathway.[10][11] By activating LXR, Cholest-4-en-3-one can enhance the expression of cholesterol efflux transporters like ABCG1 and ABCA1, while reducing the expression of key enzymes involved in fatty acid synthesis.[10]

Furthermore, Cholest-4-en-3-one has been shown to have anti-obesity effects, inhibiting body weight gain and the accumulation of body fat, as well as lowering serum triglyceride and cholesterol levels in animal models.[12] It is also an intestinal metabolite of cholesterol.[12][13]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of Cholest-4-en-3-one, compiled from various sources to offer a comprehensive guide for laboratory practice.

I. Synthesis of Cholest-4-en-3-one

A. Enzymatic Synthesis using Cholesterol Oxidase

This method offers a specific and efficient route to Cholest-4-en-3-one from cholesterol.[6][14]

-

Materials:

-

Cholesterol

-

Cholesterol Oxidase (e.g., from Rhodococcus sp.)

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

-

Suitable organic solvent (e.g., acetone)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Substrate Preparation: Dissolve a known amount of cholesterol in a minimal volume of the organic solvent.

-

Reaction Setup: Add the dissolved cholesterol to the potassium phosphate buffer. The final concentration of the organic solvent should be kept low to minimize enzyme denaturation.

-

Enzyme Addition: Add cholesterol oxidase to the reaction mixture. A starting concentration of 0.5 U per mg of substrate is recommended.[14]

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation (e.g., 150 rpm) for 12-24 hours.[14]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

B. Chemical Synthesis (Oppenauer Oxidation)

This is a classical chemical method for the synthesis of Cholest-4-en-3-one.[6][15]

-

Materials:

-

Cholesterol

-

Aluminum isopropoxide

-

Acetone (B3395972) (as both solvent and hydrogen acceptor)

-

Toluene

-

-

Procedure:

-

Dissolve cholesterol in a mixture of acetone and toluene.

-

Add aluminum isopropoxide to the solution.

-

Reflux the mixture. The Oppenauer oxidation proceeds, converting the secondary alcohol at C-3 to a ketone.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with acid and extract the product.

-

II. Purification of Cholest-4-en-3-one

The crude product from either synthesis method can be purified using the following protocol.[6][16]

-

Materials:

-

Crude Cholest-4-en-3-one

-

Silica (B1680970) gel (230-400 mesh)

-

Ethyl acetate

-

Ethanol (B145695) or Acetone (for recrystallization)

-

-

Procedure:

-

Extraction: Extract the crude product from the reaction mixture using ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Column Chromatography: a. Prepare a silica gel slurry in hexane and pack a chromatography column. b. Load the concentrated crude product onto the column. c. Elute the column with a gradient of ethyl acetate in hexane. d. Collect fractions and monitor by TLC to identify those containing the pure product.

-

Recrystallization: a. Combine the pure fractions and evaporate the solvent. b. Dissolve the resulting solid in a minimal amount of hot ethanol or acetone. c. Allow the solution to cool slowly to form crystals. d. Collect the crystals by vacuum filtration and dry to obtain pure Cholest-4-en-3-one. A purity of >99% can be achieved.[6]

-

III. Analytical Methods

A. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of steroids in biological matrices.[17][18]

-

Sample Preparation (from serum):

-

Protein Precipitation: Precipitate proteins in the serum sample by adding a cold organic solvent (e.g., acetonitrile).

-

Solid Phase Extraction (SPE): For cleaner extracts, use SPE with a C18 cartridge. Condition the cartridge, load the sample, wash, and elute the steroids.[17]

-

Internal Standard: Spike the sample with a deuterated internal standard (e.g., Cholest-4-en-3-one-d7) prior to extraction to correct for matrix effects and procedural losses.[2]

-

-

LC Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of methanol (B129727) and water with a small amount of formic acid is common.[18]

-

-

MS/MS Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is generally effective.

-

Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard for accurate quantification.

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the structural elucidation and confirmation of the identity of the synthesized Cholest-4-en-3-one.

-

Sample Preparation: Dissolve the purified compound in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Two-dimensional NMR techniques like COSY and HMBC can be used for complete assignment of proton and carbon signals.

Conclusion

Cholest-4-en-3-one is a multifaceted molecule with a rich biochemistry and significant potential for further investigation. Its role as a central intermediate in steroid metabolism, coupled with its emerging therapeutic properties, makes it a compelling target for researchers in endocrinology, oncology, and metabolic diseases. The experimental protocols and data presented in this guide provide a solid foundation for the synthesis, purification, and analysis of Cholest-4-en-3-one, facilitating further exploration of its biological functions and therapeutic applications.

References

- 1. CAS 601-57-0: Cholest-4-en-3-one | CymitQuimica [cymitquimica.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. Cholest-4-en-3-one | C27H44O | CID 91477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-oxo-Delta(4) steroid (CHEBI:47909) [ebi.ac.uk]

- 5. Cholest-4-en-3-one (CAS 601-57-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bmse000519 (+)-4-cholesten-3-one at BMRB [bmrb.io]